![molecular formula C8H8N2O B098035 4-Methyl-1H-benzo[d]imidazol-2(3H)-on CAS No. 19190-68-2](/img/structure/B98035.png)

4-Methyl-1H-benzo[d]imidazol-2(3H)-on

Übersicht

Beschreibung

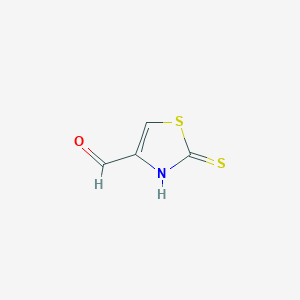

Avandia, chemisch bekannt als Rosiglitazonmaleat, ist ein orales Antidiabetikum, das zur Kontrolle des Blutzuckerspiegels bei Personen mit Typ-2-Diabetes mellitus eingesetzt wird. Es gehört zur Klasse der Thiazolidindione und wirkt in erster Linie durch Steigerung der Insulinsensitivität in den Körperzellen .

Wissenschaftliche Forschungsanwendungen

Rosiglitazonmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Thiazolidindionen und ihre Wechselwirkungen mit verschiedenen Reagenzien zu untersuchen.

Biologie: Rosiglitazon wird verwendet, um die Mechanismen der Insulinsensitivität und des Glukosestoffwechsels in Zellen zu untersuchen.

Medizin: Die Verbindung wird umfassend auf ihre therapeutischen Wirkungen bei der Behandlung von Typ-2-Diabetes mellitus und ihre potenziellen Vorteile bei anderen Stoffwechselstörungen untersucht.

Industrie: Rosiglitazon wird in der pharmazeutischen Industrie zur Entwicklung von Antidiabetika und verwandten Forschungsarbeiten verwendet .

Wirkmechanismus

Rosiglitazonmaleat entfaltet seine Wirkung durch Aktivierung des Peroxisom-Proliferator-aktivierten Rezeptors gamma (PPARγ), eines Kernrezeptors, der in Fettgewebe, Skelettmuskulatur und Leber vorkommt. Die Aktivierung von PPARγ reguliert die Transkription von insulinregulierenden Genen, die an der Glukoseproduktion, -transport und -verwertung beteiligt sind. Dies führt zu einer erhöhten Insulinsensitivität und einer verbesserten Blutzuckerkontrolle .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been known to interact with a variety of proteins and enzymes . They are often used as a drug scaffold in medicinal chemistry due to their ability to mimic naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives have been found to exhibit significant activity against key kinases such as egfr, her2, and cdk2 . This suggests that the compound may interact with these targets, leading to changes in cellular processes.

Biochemical Pathways

Given the compound’s potential interaction with key kinases, it may influence pathways related to cell growth and proliferation .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and exhibit good bioavailability .

Result of Action

Benzimidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells . This suggests that the compound may have similar effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

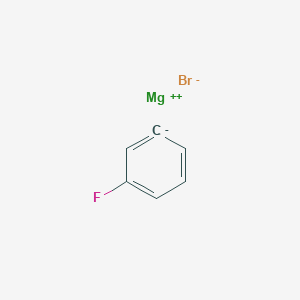

Die Synthese von Rosiglitazonmaleat umfasst mehrere wichtige Schritte. Das Ausgangsmaterial ist 4-(2-Bromethyl)benzonitril, das mit 2-Methylpyridin zu 4-[2-(Methyl-2-pyridylamino)ethyl]benzonitril reagiert. Dieser Zwischenstoff wird dann mit Thiazolidin-2,4-dion in Gegenwart einer Base umgesetzt, um Rosiglitazon zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Rosiglitazonmaleat folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation und andere Trenntechniken gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Rosiglitazonmaleat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Rosiglitazon kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: Rosiglitazon kann an Substitutionsreaktionen teilnehmen, insbesondere an seinem aromatischen Ring

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Rosiglitazon verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Basen und Säuren für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Rosiglitazon gebildet werden, umfassen seine oxidierten und reduzierten Metaboliten sowie substituierte Derivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen .

Analyse Chemischer Reaktionen

Types of Reactions

Rosiglitazone maleate undergoes several types of chemical reactions, including:

Oxidation: Rosiglitazone can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: Rosiglitazone can participate in substitution reactions, particularly involving its aromatic ring

Common Reagents and Conditions

Common reagents used in the reactions of rosiglitazone include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various bases and acids for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of rosiglitazone include its oxidized and reduced metabolites, as well as substituted derivatives depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Rosiglitazonmaleat wird oft mit anderen Thiazolidindionen wie Pioglitazon (vermarktet als Actos) und Troglitazon verglichen. Obwohl alle diese Verbindungen durch Aktivierung von PPARγ wirken, ist Rosiglitazon einzigartig in seiner spezifischen Bindungsaffinität und seinem pharmakokinetischen Profil. Im Gegensatz zu Pioglitazon hat Rosiglitazon keine signifikante PPARα-Bindungswirkung, was zu seinen unterschiedlichen therapeutischen Wirkungen und seinem Nebenwirkungsprofil beiträgt .

Liste ähnlicher Verbindungen

- Pioglitazon (Actos)

- Troglitazon

- Ciglitazon

Eigenschaften

IUPAC Name |

4-methyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHIWZADTVYYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500575 | |

| Record name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19190-68-2 | |

| Record name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)

![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)